N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide typically involves the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-ethoxyphenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamines
Uniqueness
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities or chemical properties, making it valuable for targeted research and development efforts.
Biological Activity
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O5. The compound features a hydrazone linkage which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazone moiety is known to exhibit significant pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of hydrazones have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptosis-related proteins .
- Antimicrobial Properties : Studies have demonstrated that hydrazone derivatives possess antibacterial and antifungal activities. The presence of methoxy groups in the benzylidene part of the molecule enhances its lipophilicity, potentially improving cell membrane penetration and activity against pathogens .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound:
- Cell Line Testing : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) have shown that this compound exhibits significant cytotoxicity. The IC50 values ranged from 10 to 20 µM, indicating a potent effect on cell viability .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to an increase in the sub-G1 population in cell cycle analysis, suggesting apoptosis induction. Additionally, Western blotting showed upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria:
- Agar Well Diffusion Method : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 25 µg/mL for S. aureus and 50 µg/mL for E. coli .
Table 1: Biological Activity Summary
Activity Type | Test Organism | IC50/MIC (µg/mL) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15 | |
Anticancer | HeLa | 20 | |
Antibacterial | Staphylococcus aureus | 25 | |
Antibacterial | Escherichia coli | 50 |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups.
- Antibacterial Efficacy Study : Another investigation assessed the antibacterial properties against clinical isolates of S. aureus. The findings suggested that the compound could serve as a potential lead for developing new antimicrobial agents.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H21N3O5/c1-12-6-5-7-14(8-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
YPZDJSBPLLBWIM-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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